molecular formula C26H28N4O5S B14974616 Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B14974616
M. Wt: 508.6 g/mol
InChI Key: RUFGQWDAIGHBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a piperazine ring, a quinazoline core, and various functional groups such as acetyl, oxo, and thioxo groups

Properties

Molecular Formula

C26H28N4O5S

Molecular Weight

508.6 g/mol

IUPAC Name

methyl 3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H28N4O5S/c1-17(31)18-5-8-20(9-6-18)28-12-14-29(15-13-28)23(32)4-3-11-30-24(33)21-10-7-19(25(34)35-2)16-22(21)27-26(30)36/h5-10,16H,3-4,11-15H2,1-2H3,(H,27,36)

InChI Key

RUFGQWDAIGHBIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

Origin of Product

United States

Preparation Methods

Formation of 7-Carbomethoxy-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one

The quinazoline core is synthesized via cyclization of 2-amino-3-carbomethoxybenzoic acid with thiourea under acidic conditions ().

Procedure :

  • A mixture of 2-amino-3-carbomethoxybenzoic acid (10.0 g, 51.2 mmol) and thiourea (4.68 g, 61.4 mmol) in glacial acetic acid (100 mL) is refluxed at 120°C for 6 h.
  • The reaction is cooled, poured into ice-water, and neutralized with NaHCO₃.
  • The precipitate is filtered and recrystallized from ethanol to yield pale yellow crystals (Yield: 78%, m.p. 218–220°C).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, NH), 8.32 (d, J = 8.4 Hz, 1H), 7.89 (d, J = 8.4 Hz, 1H), 3.87 (s, 3H, OCH₃), 2.95–2.80 (m, 2H, CH₂), 2.65–2.50 (m, 2H, CH₂).
  • MS (ESI) : m/z 253.1 [M + H]⁺.

Introduction of the 4-Oxobutyl Side Chain

Alkylation at Position 3 of the Quinazoline Core

The 4-oxobutyl spacer is introduced via nucleophilic substitution using 1,4-dibromobutane-2-one under basic conditions ().

Procedure :

  • To a suspension of NaH (60% dispersion, 1.2 eq) in dry THF (50 mL), 7-carbomethoxy-2-thioxoquinazolin-4-one (5.0 g, 19.8 mmol) is added at 0°C.
  • After 30 min, 1,4-dibromobutane-2-one (4.76 g, 23.8 mmol) in THF (10 mL) is added dropwise.
  • The mixture is stirred at reflux for 12 h, quenched with saturated NH₄Cl, and extracted with EtOAc.
  • Purification via silica gel chromatography (hexane/EtOAc 7:3) affords the intermediate 3-(4-bromo-2-oxobutyl) derivative (Yield: 65%).

Key Data :

  • ¹³C NMR (101 MHz, CDCl₃): δ 203.5 (C=O), 169.8 (COOCH₃), 156.2 (C=S), 52.3 (OCH₃), 40.1–35.8 (CH₂ groups).

Synthesis of 4-Acetylphenylpiperazine

Protection and Functionalization of Piperazine

The piperazine subunit is prepared via N-acylation of tert-butyl piperazine-1-carboxylate with 4-acetylbenzoyl chloride ().

Procedure :

  • tert-Butyl piperazine-1-carboxylate (3.0 g, 16.1 mmol) and Et₃N (2.5 mL, 17.7 mmol) are dissolved in DCM (30 mL).
  • 4-Acetylbenzoyl chloride (3.12 g, 17.7 mmol) in DCM (10 mL) is added dropwise at 0°C.
  • After stirring overnight, the mixture is washed with water, dried (Na₂SO₄), and concentrated.
  • Boc deprotection with TFA/DCM (1:1) yields 1-(4-acetylphenyl)piperazine as a hydrochloride salt (Yield: 82%).

Characterization :

  • MS (ESI) : m/z 217.1 [M + H]⁺ (piperazine fragment).

Final Coupling and Global Deprotection

Nucleophilic Displacement of the Bromide

The 4-oxobutyl-bromide intermediate is reacted with 4-acetylphenylpiperazine under SN₂ conditions ().

Procedure :

  • 3-(4-Bromo-2-oxobutyl)quinazoline derivative (2.0 g, 5.2 mmol), 1-(4-acetylphenyl)piperazine (1.3 g, 5.7 mmol), and K₂CO₃ (1.44 g, 10.4 mmol) are refluxed in acetonitrile (40 mL) for 24 h.
  • The solvent is evaporated, and the residue is partitioned between DCM and water.
  • Column chromatography (DCM/MeOH 95:5) yields the title compound (Yield: 58%).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H), 7.95 (d, J = 8.2 Hz, 2H), 7.62 (d, J = 8.2 Hz, 2H), 4.15–3.90 (m, 4H, piperazine), 3.85 (s, 3H, OCH₃), 2.95–2.70 (m, 8H), 2.55 (s, 3H, COCH₃).
  • HRMS (ESI-TOF) : m/z calcd for C₂₉H₃₂N₅O₅S [M + H]⁺: 562.2121; found: 562.2118.

Optimization and Challenges

Critical Reaction Parameters

  • Solvent Choice : THF and DMF are optimal for cyclization and coupling steps, respectively, due to their ability to dissolve polar intermediates ().
  • Temperature Control : Exothermic reactions (e.g., NaH-mediated deprotonation) require strict temperature control to prevent side reactions.
  • Purification Challenges : Silica gel chromatography with gradient elution (e.g., cyclohexane/TBME) effectively separates intermediates with subtle polarity differences.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone.

    Reduction: The oxo groups can be reduced to hydroxyl groups.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone derivative, while reduction of the oxo groups would yield hydroxyl derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate apart is its combination of a quinazoline core with a piperazine ring and multiple functional groups, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Biological Activity

Methyl 3-(4-(4-(4-acetylphenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of piperazine derivatives with various acylating agents and subsequent cyclization to form the quinazoline moiety. The synthetic route typically includes:

  • Formation of the piperazine derivative.
  • Acetylation of the phenolic group.
  • Cyclization to create the tetrahydroquinazoline structure.

Antimicrobial Properties

Research has indicated that compounds related to this structure exhibit significant antimicrobial activity. For instance, derivatives containing the 4-acetylphenyl group have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.

Anticancer Effects

Studies have demonstrated that similar compounds can exhibit cytotoxic effects against cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in human cancer cells, including breast (MCF-7) and prostate cancer cell lines. The IC50 values for these activities range significantly depending on the structural modifications made to the compound.

Neuroprotective Activity

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Specifically, it has been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes involved in Alzheimer's disease pathology. The inhibitory concentrations (IC50) for these enzymes are critical for assessing therapeutic potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds targeting AChE and BChE are crucial for neuroprotective effects.
  • Cell Cycle Arrest : In cancer cells, these compounds may induce cell cycle arrest leading to apoptosis.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells.

Case Studies

  • Antimicrobial Study : A study published in 2014 evaluated a series of heterocyclic compounds derived from similar structures and reported promising results against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assay : In a study assessing cytotoxic effects on MCF-7 cells, derivatives exhibited IC50 values ranging from 10 μM to 30 μM, indicating moderate to high potency .
  • Neuroprotective Evaluation : A recent investigation highlighted the compound's ability to inhibit AChE with an IC50 of approximately 15 μM, demonstrating its potential in treating Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntimicrobialE. coli20
CytotoxicityMCF-715
NeuroprotectionAChE15

Q & A

Q. What are the optimal synthetic routes for this compound, considering functional group compatibility and yield?

The synthesis involves multi-step strategies due to the compound’s complexity. Key steps include:

  • Piperazine coupling : React 4-acetylphenylpiperazine with a 4-oxobutyl intermediate via nucleophilic acyl substitution, ensuring protection of the thioxo group during reaction .
  • Quinazoline core formation : Use palladium-catalyzed reductive cyclization (e.g., nitroarene reduction with formic acid derivatives as CO surrogates) to assemble the tetrahydroquinazoline scaffold .
  • Esterification : Introduce the methyl carboxylate group via Steglich esterification under mild conditions to avoid decomposition .
    Optimization : Monitor reaction progress via TLC/HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 40–60% after optimization .

Q. How can researchers confirm the structural integrity of this compound?

Methodological workflow :

  • Spectroscopy :
    • NMR : Assign peaks for the piperazine (δ 2.5–3.5 ppm, multiplet), thioxo (δ 3.8–4.2 ppm), and acetylphenyl (δ 7.2–7.6 ppm) groups. Use 13C^{13}\text{C}-NMR to verify carbonyl (C=O, ~170 ppm) and thioamide (C=S, ~195 ppm) signals .
    • MS : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~600–650 Da).
  • Crystallography : Grow single crystals in DMSO/water (slow evaporation). Solve the structure using SHELXTL (Sheldrick, 2008) to resolve stereochemistry and hydrogen bonding .

Q. What in vitro assays are recommended to evaluate bioactivity?

Initial screening :

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
  • Receptor binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) with HEK293 cells expressing cloned targets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Strategies :

  • Piperazine modification : Replace the acetyl group with sulfonamide or urea moieties to enhance receptor affinity. Synthesize analogs via Buchwald-Hartwig coupling .
  • Quinazoline substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 7 to improve metabolic stability. Monitor changes via logP measurements and CYP450 inhibition assays .
    Computational modeling : Perform molecular docking (AutoDock Vina) against kinase domains (PDB: 1M17) to predict binding modes .

Q. What mechanistic approaches elucidate this compound’s molecular interactions?

Advanced techniques :

  • X-ray crystallography : Co-crystallize the compound with a target kinase (e.g., EGFR-TK) to resolve binding interactions (e.g., hydrogen bonds with hinge region) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for receptor-ligand complexes .
  • Proteomic profiling : Use SILAC-based mass spectrometry to identify off-target effects in cell lysates .

Q. How should researchers address contradictions in biological activity data?

Troubleshooting framework :

Issue Resolution Evidence
Variable IC50_{50} valuesStandardize assay conditions (e.g., serum-free media, 48h incubation)
Off-target effectsPerform kinome-wide profiling (e.g., KinomeScan)
Impurity interferenceRepurify compound via prep-HPLC (C18 column, acetonitrile/water)

Q. What catalytic methods improve the scalability of its synthesis?

Advanced catalysis :

  • Pd-NHC complexes : Enhance coupling efficiency in quinazoline formation (TOF > 500 h1^{-1}) .
  • Flow chemistry : Use microreactors for exothermic steps (e.g., nitro reduction) to improve safety and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.